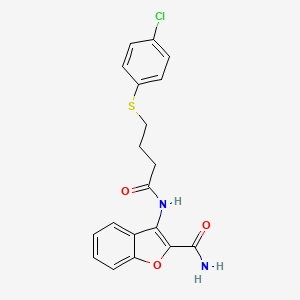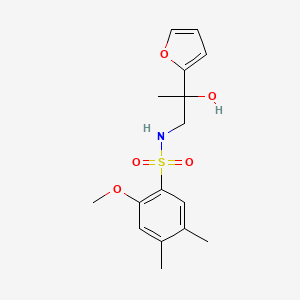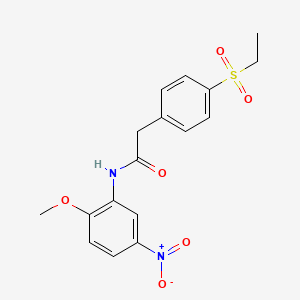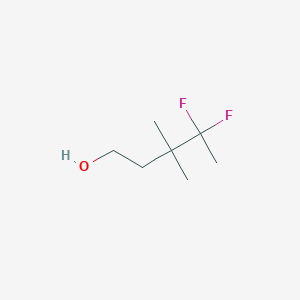
2,2-Diacetyl-3-(4-nitrophenyl)cyclopropane-1,1-dicarbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2-Diacetyl-3-(4-nitrophenyl)cyclopropane-1,1-dicarbonitrile is a chemical compound with the molecular formula C15H11N3O4 . It is a solid substance and has a molecular weight of 297.27 . The IUPAC name for this compound is 2,2-diacetyl-3-(2-nitrophenyl)-1,1-cyclopropanedicarbonitrile .
Molecular Structure Analysis
The InChI code for this compound is 1S/C15H11N3O4/c1-9(19)15(10(2)20)13(14(15,7-16)8-17)11-5-3-4-6-12(11)18(21)22/h3-6,13H,1-2H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical and Chemical Properties Analysis
This compound is a solid substance . It has a molecular weight of 297.27 .Aplicaciones Científicas De Investigación
Synthesis of NVP-BEZ-235 Derivative
The compound serves as a pivotal intermediate in the synthesis of NVP-BEZ-235 derivatives, which are promising for cancer treatment. A rapid synthetic method for a related compound, 3-(4-aminophenyl) cyclopropane-1, 1, 2, 2-tetracarbonitrile, from commercially available 4-nitrobenzaldehyde has been established. This work optimizes the synthetic route, achieving a total yield of 65.25% from malononitrile, highlighting its significance in medicinal chemistry (Hou et al., 2016).
Stereoselective Construction of Nitrile-substituted Cyclopropanes
The stereoselective synthesis of nitrile-substituted cyclopropanes has been achieved through intermolecular cyclopropanation between 2-diazo-2-phenylacetonitrile and electron-rich olefins. This process, catalyzed by chiral dirhodium complexes, underscores the compound's utility in creating stereocontrolled synthetic precursors for further chemical transformations (Denton et al., 2008).
Radical Acetylation Studies
Investigations into the nucleophilic addition of peroxynitrite to diacetyl, a reaction producing acetyl radicals, shed light on potential nonenzymatic acetylation pathways in biological systems. These pathways might play roles in aging and metabolic disorders, indicating the broader implications of understanding reactions involving cyclopropane derivatives and related compounds (Massari et al., 2008).
Generation of Singlet Oxygen
The reaction of glyoxal with peroxynitrite, yielding formate ion and singlet oxygen, provides insight into the molecular events underpinning oxidative stress, inflammatory processes, and aging. This study emphasizes the importance of understanding the chemical properties and reactivity of cyclopropane derivatives and their analogs in biological contexts (Massari et al., 2011).
Safety and Hazards
The safety information available indicates that this compound may be harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling . In case of inadequate ventilation, respiratory protection should be worn .
Propiedades
IUPAC Name |
2,2-diacetyl-3-(4-nitrophenyl)cyclopropane-1,1-dicarbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11N3O4/c1-9(19)15(10(2)20)13(14(15,7-16)8-17)11-3-5-12(6-4-11)18(21)22/h3-6,13H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYSZSBGXQUKYKM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1(C(C1(C#N)C#N)C2=CC=C(C=C2)[N+](=O)[O-])C(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![4-phenyl-N-{[1-(1,3-thiazol-2-yl)piperidin-3-yl]methyl}oxane-4-carboxamide](/img/structure/B2658878.png)
![Methyl 4-((1-(benzo[b]thiophen-3-yl)propan-2-yl)carbamoyl)benzoate](/img/structure/B2658879.png)

![N-(6-methyl-1,3-benzothiazol-2-yl)-2-phenoxy-N-[(pyridin-3-yl)methyl]acetamide](/img/structure/B2658883.png)
![N-(2H-1,3-benzodioxol-5-yl)-2-{[5-methyl-4-oxo-7-phenyl-3-(propan-2-yl)-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2658884.png)


![N-[2-(3-methylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-N'-[(thiophen-2-yl)methyl]ethanediamide](/img/structure/B2658890.png)


![2-[[5-Methyl-1-(2,2,2-trifluoroethyl)pyrazol-4-yl]amino]acetic acid](/img/structure/B2658895.png)

![2-methoxy-4-(5-(pyridin-4-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)phenol](/img/structure/B2658899.png)

